1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one
Description
Contextualization of 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one within Contemporary Organic Synthesis Research
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds of significant interest to synthetic chemists. As a substituted propiophenone (B1677668), it is a valuable precursor for the synthesis of a variety of organic molecules. The presence of both a fluoro and a methoxy (B1213986) group on the phenyl ring, ortho and meta to the propanoyl group respectively, offers unique opportunities for regioselective reactions.
Potential synthetic routes to this compound can be extrapolated from established methods for aryl ketone synthesis. One plausible approach is the Friedel-Crafts acylation of 2-fluoroanisole (B128887) with propanoyl chloride in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com The directing effects of the methoxy and fluoro groups would influence the position of acylation. Another viable method is the Grignard reaction , where a Grignard reagent, such as ethylmagnesium bromide, reacts with 3-fluoro-2-methoxybenzonitrile. google.comsigmaaldrich.com Subsequent hydrolysis would yield the desired ketone.
The reactivity of this compound is anticipated to be rich and varied. The ketone functionality can undergo a plethora of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and alpha-halogenation. The aromatic ring, activated by the methoxy group and influenced by the fluoro substituent, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups.
Academic Significance of Fluoro and Methoxy Substituents in Aromatic Systems
The incorporation of fluorine atoms and methoxy groups into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. The academic significance of these substituents is well-established and stems from their ability to modulate a molecule's physicochemical and biological properties.
Fluorine substituents are highly valued for their unique electronic properties and small steric footprint. The high electronegativity of fluorine can significantly alter the acidity and basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. The replacement of a hydrogen atom with fluorine can also increase a molecule's lipophilicity, which can improve its membrane permeability and oral bioavailability.
Methoxy substituents , on the other hand, are electron-donating groups that can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This property is often exploited in organic synthesis to direct the regioselectivity of reactions. In a biological context, the methoxy group can participate in hydrogen bonding and can be a site of metabolic transformation, which can influence a compound's pharmacokinetic profile.
The combination of both fluoro and methoxy groups in a single aromatic system, as seen in this compound, creates a unique electronic environment that can lead to novel reactivity and biological activity.
Overview of Academic Research Trends for Analogous Aryl Ketone Structures
The academic literature is replete with studies on aryl ketones that are structurally analogous to this compound. These studies provide valuable insights into the synthesis, reactivity, and potential applications of this class of compounds.
Research trends in this area are largely focused on the development of efficient and selective synthetic methodologies, the exploration of novel transformations of the ketone and aromatic moieties, and the evaluation of these compounds as intermediates in the synthesis of biologically active molecules. For instance, significant effort has been directed towards the development of greener and more sustainable methods for Friedel-Crafts acylation, a key reaction for the synthesis of aryl ketones. organic-chemistry.org
The following interactive table provides a summary of some analogous aryl ketone structures and their key research findings:
| Compound Name | Structure | Key Research Findings |
| 1-(3-Fluorophenyl)propan-1-one | A key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis via Grignard reaction has been documented. google.com | |
| 1-(4-Methoxyphenyl)propan-1-one | Widely used as a building block in organic synthesis. Its synthesis via Friedel-Crafts acylation of anisole (B1667542) is a classic example. youtube.com | |
| 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | A cathinone (B1664624) derivative whose spectroscopic and crystallographic properties have been characterized. mdpi.com | |
| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | A precursor for the synthesis of 3-fluoroflavones, demonstrating the utility of related ketone structures in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net |
The study of these and other analogous structures continues to be an active area of research, driven by the ongoing demand for new and improved synthetic methods and the quest for novel molecules with valuable properties. While direct research on this compound may be limited, the wealth of information available for its structural relatives provides a strong foundation for its potential exploration and application in the field of organic synthesis.
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNZZESRUQVBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 1 3 Fluoro 2 Methoxy Phenyl Propan 1 One
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single key bond-forming step, typically by attaching the propanoyl group to the pre-functionalized aromatic ring.
Friedel-Crafts Acylation Strategies with Appropriate Precursors
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones through electrophilic aromatic substitution. organic-chemistry.org The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst.
For the synthesis of 1-(3-fluoro-2-methoxy-phenyl)-propan-1-one, the logical precursors would be 2-fluoroanisole (B128887) and a propanoylating agent like propanoyl chloride or propanoic anhydride, with aluminum chloride (AlCl₃) as a common catalyst.
The primary challenge in this direct approach is controlling the regioselectivity. The methoxy (B1213986) group (-OCH₃) is a potent activating, ortho-, para-directing group, while the fluorine (-F) substituent is a deactivating, yet also ortho-, para-directing group. The strong activating effect of the methoxy group will dominate the reaction's orientation. Acylation is therefore most likely to occur at the positions ortho and para to the methoxy group. This would lead to a mixture of isomers, with the desired this compound (acylation at C1) potentially being a minor product compared to 1-(4-fluoro-5-methoxy-phenyl)-propan-1-one (acylation at C4, para to methoxy) and 1-(2-fluoro-3-methoxy-phenyl)-propan-1-one (acylation at C6, ortho to methoxy).
Mechanism of Friedel-Crafts Acylation:
Formation of a positively charged acylium ion electrophile from the reaction between the acylating agent and the Lewis acid. youtube.com
The π-electrons of the aromatic ring attack the acylium ion, forming a non-aromatic carbocation intermediate (sigma complex). youtube.com
A weak base deprotonates the intermediate, restoring aromaticity and yielding the final aryl ketone product. youtube.com The Lewis acid catalyst often complexes with the product ketone, necessitating stoichiometric amounts. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium- or Nickel-catalyzed methods for alkyl aryl ketones)
Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods can provide higher selectivity and functional group tolerance. Palladium and nickel are prominent catalysts for the formation of C-C bonds, including those in alkyl aryl ketones. researchgate.netrsc.org
Several cross-coupling strategies could be envisioned:
Suzuki-Miyaura or Negishi Coupling: This would involve the reaction of a 3-fluoro-2-methoxyphenyl organoboron or organozinc compound with propanoyl chloride. This approach requires the prior synthesis of the organometallic reagent.
Carbonylative Coupling: A palladium catalyst could be used to couple a halo-aromatic, such as 1-bromo-3-fluoro-2-methoxybenzene, with an organometallic reagent in the presence of carbon monoxide.
Decarbonylative Coupling: Nickel catalysts can facilitate the coupling of aryl thioesters with organoborons, involving the extrusion of CO. dntb.gov.ua
Reductive Coupling: A nickel-catalyzed reductive coupling of unactivated alkyl halides with aromatic acids or their derivatives presents a direct method for alkyl-aryl ketone synthesis. rsc.org For instance, coupling 3-fluoro-2-methoxybenzoic acid with an ethyl halide under reductive conditions could potentially yield the target ketone.
These methods often offer superior regioselectivity compared to Friedel-Crafts acylation, as the coupling occurs at a specifically pre-functionalized position (e.g., a halide or boronic acid).
Optimization of Reaction Parameters and Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and enhancing selectivity, particularly in challenging reactions like the Friedel-Crafts acylation of polysubstituted benzenes.
For a Friedel-Crafts acylation , key parameters to optimize include:
Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃, SnCl₄, or milder catalysts such as ZnO could offer different selectivity profiles. organic-chemistry.org
Solvent: The choice of solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene) can influence catalyst activity and product distribution. The use of greener solvents like hexafluoro-2-propanol (HFIP) has also been shown to promote acylation, sometimes without any additional catalyst. organic-chemistry.org
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer by favoring the thermodynamically controlled product over the kinetically favored one.
The following interactive table illustrates hypothetical optimization data for a Friedel-Crafts reaction, demonstrating how changing conditions can affect yield and isomeric ratio.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (Desired:Other) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | CS₂ | 25 | 75 | 15:85 |
| 2 | AlCl₃ | CS₂ | 0 | 60 | 25:75 |
| 3 | FeCl₃ | DCM | 0 | 45 | 30:70 |
| 4 | HFIP | HFIP | 25 | 55 | 20:80 |
For transition metal-catalyzed reactions , optimization would focus on:
Catalyst/Ligand System: Screening various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically impact reaction efficiency and scope.
Base and Additives: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and the presence of additives can be critical for the catalytic cycle.
Reaction Time and Temperature: These parameters must be fine-tuned to ensure complete conversion while minimizing decomposition or side reactions.
Multi-Step Synthetic Strategies
When direct approaches fail to provide adequate yield or selectivity, multi-step strategies become necessary. These routes build the molecule more deliberately, offering greater control over the final structure.
Convergent and Divergent Synthetic Pathways from Simpler Building Blocks
Synthetic strategies can be broadly categorized as linear, convergent, or divergent.
Divergent Synthesis: This approach begins with a central core molecule that is successively reacted to create a library of structurally related compounds. wikipedia.org While often used in medicinal chemistry to generate analogues, the principles can be applied to access a specific target. One could start with a precursor like 1,2,3-trifluorobenzene, selectively substitute one fluorine with a methoxy group, then selectively functionalize another position to introduce the propanoyl group, leaving the third fluorine untouched.
Chemo- and Regioselective Synthesis Considerations in Fluorinated and Methoxy-Substituted Systems
The interplay between the fluoro and methoxy substituents is the central challenge in synthesizing this compound with high regioselectivity.
Regioselectivity: As discussed in the context of Friedel-Crafts acylation, the powerful ortho-, para-directing nature of the methoxy group makes direct electrophilic substitution at the C1 position difficult. A more controlled, multi-step approach is often required to overcome this inherent reactivity pattern. One of the most effective strategies for achieving substitution ortho to a methoxy group is Directed Ortho-Metalation (DoM) . In this strategy, the methoxy group directs a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate the adjacent C1 position, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with a suitable propanoyl electrophile (e.g., propanal followed by oxidation, or N-methoxy-N-methylpropanamide) to install the ketone with near-perfect regioselectivity.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In multi-step syntheses involving fluorinated and methoxy-substituted systems, reaction conditions must be chosen carefully to avoid unwanted side reactions. ebyu.edu.tr For example, when using strong bases like organolithiums for DoM, the temperature must be kept low to prevent side reactions. Similarly, in cross-coupling reactions, the catalyst must be selective for the desired bond formation (e.g., C-Br activation) without disturbing the C-F or C-O bonds on the aromatic ring.
The following table summarizes key research findings relevant to the synthesis of substituted aryl ketones.
| Methodology | Key Findings/Advantages | Relevant Research Focus |
|---|---|---|
| Friedel-Crafts Acylation | Direct C-C bond formation; well-established. organic-chemistry.org Can be promoted by HFIP solvent. organic-chemistry.org | Controlling regioselectivity in polysubstituted arenes. |
| Pd/Ni-Catalyzed Coupling | High functional group tolerance and excellent regiocontrol. researchgate.netrsc.org | Development of new catalysts and ligands for efficient ketone synthesis. researchgate.net |
| Directed Ortho-Metalation (DoM) | Excellent method for regioselective functionalization ortho to directing groups like -OCH₃. | Application in multi-step synthesis of complex aromatic compounds. |
| Convergent Synthesis | Increases overall yield by assembling pre-made fragments late in the synthesis. wikipedia.org | Efficient construction of complex molecules. |
Green Chemistry Principles in Ketone Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for ketones, aiming to reduce the environmental impact of chemical processes. researchgate.netroutledge.com Research in this area focuses on several key aspects, including the use of greener catalysts, alternative reaction media, and more atom-economical transformations.
One significant area of development is the search for environmentally benign alternatives to traditional Lewis acid catalysts used in Friedel-Crafts acylations. organic-chemistry.org Catalysts like aluminum chloride are often used in stoichiometric amounts and generate significant amounts of corrosive and hazardous waste during workup. rsc.org Greener alternatives that are being explored include solid acid catalysts such as zeolites and sulfated zirconia, which can be easily recovered and reused, minimizing waste. ksu.edu.sa The use of methanesulfonic anhydride as a metal- and halogen-free promoter for Friedel-Crafts acylations represents another promising green approach. organic-chemistry.org
Biocatalysis offers a powerful green alternative for the synthesis of ketones and their precursors. Enzymes, such as alcohol dehydrogenases, can be used for the selective oxidation of secondary alcohols to ketones under mild, aqueous conditions. nih.gov This approach avoids the use of harsh and toxic oxidizing agents. The use of whole-cell biocatalysts is also being investigated for the asymmetric reduction of ketones, which is a key step in the synthesis of chiral alcohols, important building blocks in the pharmaceutical industry.
| Green Chemistry Principle | Application in Ketone Synthesis | Example |
| Use of Catalysis | Replacing stoichiometric Lewis acids with catalytic alternatives in Friedel-Crafts acylation. routledge.com | Zeolites, sulfated zirconia. rsc.orgksu.edu.sa |
| Atom Economy | Designing reactions where a high proportion of the starting materials are incorporated into the final product. | C-H activation strategies for direct acylation. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. researchgate.net | Ionic liquids, water, or solvent-free conditions. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Biocatalytic routes starting from bio-based materials. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Photochemical and biocatalytic reactions. |
The application of these green chemistry principles to the synthesis of this compound and other valuable ketones is an active area of research, with the potential to make the production of these compounds more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework and the position of the fluorine substituent can be established.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Assignments
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one, the following proton signals are expected:
Ethyl Group: The ethyl moiety of the propanone chain gives rise to two distinct signals. A quartet, integrating to two protons, is expected around δ 3.0 ppm for the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl. rsc.org This signal is split by the neighboring methyl protons. The terminal methyl group (-CH₃) is expected to appear as a triplet around δ 1.2 ppm, integrating to three protons, due to coupling with the methylene group. rsc.org
Methoxy (B1213986) Group: A sharp singlet, integrating to three protons, is anticipated for the methoxy (-OCH₃) group, typically appearing in the δ 3.9-4.0 ppm region.
Aromatic Ring: The three protons on the substituted phenyl ring would present a more complex region. Due to spin-spin coupling between themselves and with the fluorine atom, they are expected to appear as multiplets in the aromatic region, generally between δ 7.0 and 7.6 ppm. The proton at C6 would likely be the most downfield, influenced by the adjacent carbonyl group.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic state. The expected signals are:
Carbonyl Carbon: The ketone carbonyl (C=O) carbon is the most deshielded, with a characteristic chemical shift in the δ 195-205 ppm range for aromatic ketones. rsc.orgopenstax.org
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons adjacent to it (C2 and C4) will also show smaller two-bond couplings (²JCF). The carbon attached to the methoxy group (C2) is expected around δ 150-160 ppm, while the carbon bonded to the propanone group (C1) would be found near δ 130-135 ppm. cdnsciencepub.comnih.gov
Alkyl and Methoxy Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 30-35 ppm, the methyl carbon (-CH₃) near δ 8-10 ppm, and the methoxy carbon (-OCH₃) typically appears in the δ 55-60 ppm range. rsc.orgcdnsciencepub.com
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~200 |
| C1 (Ar) | - | ~132 |
| C2 (Ar) | - | ~155 (d, ²JCF) |
| C3 (Ar) | - | ~158 (d, ¹JCF) |
| C4 (Ar) | ~7.2 (m) | ~115 (d, ²JCF) |
| C5 (Ar) | ~7.5 (m) | ~125 |
| C6 (Ar) | ~7.4 (m) | ~120 |
| -CH₂- | ~3.0 (q) | ~32 |
| -CH₃ | ~1.2 (t) | ~8 |
| -OCH₃ | ~3.9 (s) | ~56 |
Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methylene quartet (~3.0 ppm) and the methyl triplet (~1.2 ppm) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also help delineate their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals for the -CH₂-, -CH₃, -OCH₃, and aromatic C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Key expected correlations include:
From the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the C1 aromatic carbon.
From the methoxy protons (-OCH₃) to the C2 aromatic carbon.
From the aromatic protons to neighboring carbons, helping to confirm the substitution pattern. For instance, the proton at C6 would show a correlation to the carbonyl carbon.
Fluorine-19 (¹⁹F) NMR Analysis for Structural Confirmation
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds, characterized by a wide chemical shift range that makes spectral interpretation straightforward.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum.
The chemical shift for an aryl fluoride (B91410) is typically in the range of δ -110 to -170 ppm.
The multiplicity of this signal will provide direct confirmation of its position on the aromatic ring. The fluorine at C3 would couple to the ortho proton at C4 (a three-bond coupling, ³JHF) and the meta proton at C6 (a four-bond coupling, ⁴JHF), likely resulting in a doublet of doublets.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.
Elemental Composition: The molecular formula for this compound is C₁₀H₁₁FO₂. The calculated exact mass for the molecular ion [M]⁺ is 182.0743 g/mol . An HRMS experiment would be expected to find a mass that matches this value to within a few parts per million, confirming the elemental composition.
Fragmentation Analysis: In mass spectrometry, the molecular ion often fragments in a predictable manner. For this compound, a primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the ethyl group. chegg.comchegg.com This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a highly stable 3-fluoro-2-methoxyphenylacylium ion, which would be observed as the base peak at m/z 153.0297. massbank.eunist.gov Another significant fragment could arise from the loss of the entire propanone side chain, leading to a fragment corresponding to the phenyl ring.
Table 3.2: Expected HRMS Fragments
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₁₀H₁₁FO₂]⁺ | 182.0743 | Molecular Ion |
| [M-C₂H₅]⁺ | [C₈H₆FO₂]⁺ | 153.0297 | Acylium Ion (Base Peak) |
| [C₆H₄FO]⁺ | [C₆H₄FO]⁺ | 111.0246 | Phenyl fragment after CO loss |
| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0340 | Benzoyl ion (if rearrangement occurs) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a very strong, sharp absorption band corresponding to the C=O stretch of the aromatic ketone. This band is expected in the region of 1685-1695 cm⁻¹, with the conjugation to the phenyl ring lowering its frequency from a typical aliphatic ketone (~1715 cm⁻¹). openstax.orgspectroscopyonline.comwpmucdn.com This mode would also be visible, though typically weaker, in the Raman spectrum.
Aromatic C=C Stretches: Several bands of medium intensity are expected between 1450 and 1600 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C-O Stretches: The C-O stretching vibrations of the aryl ether linkage and the methoxy group are expected to produce strong bands in the IR spectrum, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1200 cm⁻¹ region.
Table 3.3: Characteristic Vibrational Frequencies
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch | 1685-1695 | Strong |
| Aromatic C=C Stretches | 1450-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200-1275 | Strong |
| C-F Stretch | 1100-1200 | Strong |
| Symmetric C-O-C Stretch | 1020-1075 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an exact three-dimensional model of the molecule in the solid state. nih.gov This technique is the gold standard for determining molecular geometry. mdpi.com
Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which indicates the degree of conjugation. In many propiophenone (B1677668) derivatives, these two planes are nearly coplanar to maximize electronic resonance. mdpi.com
Substituent Orientation: The solid-state conformation of the methoxy group relative to the fluorine atom and the propanone side chain would be determined.
Intermolecular Interactions: Crystallography would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as C-H···O or C-H···F hydrogen bonds that influence the solid-state structure.
As of this writing, a public crystal structure for this specific compound has not been reported in crystallographic databases.
A comprehensive search of scientific literature and crystallographic databases has been conducted to locate specific experimental data for the compound This compound , as required for the advanced spectroscopic and structural elucidation sections of the requested article.
Despite extensive searches for crystallographic reports, including single-crystal X-ray diffraction data, no specific studies detailing the crystal packing, intermolecular interactions, or the conformational analysis in the crystalline state for this particular compound could be identified.
The generation of a thorough, informative, and scientifically accurate article, strictly adhering to the provided outline for "," is contingent upon the availability of this primary experimental data. Without access to a published crystal structure, any discussion on crystal packing, intermolecular forces, and solid-state conformation would be speculative and would not meet the required standards of scientific accuracy.
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Conformational Analysis in the Crystalline State
As the foundational scientific data for "this compound" appears to be unavailable in the public domain, the request to generate an article focusing on these specific aspects of its structural chemistry cannot be fulfilled at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a balance between accuracy and computational cost. asianpubs.orgresearchgate.netresearchgate.netasianpubs.org For 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one, DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) would be employed to investigate its fundamental properties. asianpubs.orgresearchgate.net
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. This process yields key information on bond lengths, bond angles, and dihedral angles.
Following optimization, an analysis of the electronic structure provides insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net
A hypothetical analysis of this compound would likely show the HOMO localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO might be concentrated on the carbonyl group of the propanone side chain. The charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties Calculated by DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 3.0 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative examples based on similar molecules and not the result of actual calculations on this compound.
DFT calculations are also a powerful tool for predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (using methods like GIAO) and infrared (IR) vibrational frequencies can aid in the structural confirmation of synthesized compounds. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the theoretical method. Comparing these predicted spectra with experimental data helps validate the computed structure.
Conformational Landscape Analysis
Molecules with rotatable bonds, such as the propanone side chain and the methoxy (B1213986) group in this compound, can exist in multiple conformations.
To explore the conformational landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating specific dihedral angles (e.g., the angle between the phenyl ring and the carbonyl group) and calculating the energy at each step. This mapping reveals the energy barriers between different conformations.
The PES scan identifies various energy minima, which correspond to stable conformational isomers (conformers). For substituted acetophenones and related structures, the orientation of the acyl group relative to the ring is a key conformational feature. semanticscholar.org The presence of ortho-substituents like the methoxy group can significantly influence the preferred conformation due to steric hindrance and electronic interactions. Studies on related 2-substituted acetophenones have shown a preference for specific planar or non-planar arrangements. semanticscholar.org For this compound, one would expect to find several stable conformers differing in the orientation of the propanoyl and methoxy groups. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms. For instance, reactions involving the carbonyl group, such as nucleophilic addition or α-functionalization, could be modeled. organic-chemistry.org Calculations would involve locating the transition state (the highest energy point along the reaction coordinate) for each proposed step. The energy of the transition state determines the activation energy and, consequently, the reaction rate. This type of analysis can help rationalize experimental outcomes and predict the feasibility of new synthetic routes.
Energetics of Key Transformations
There is no published data available from computational studies on the energetics of key chemical transformations involving this compound. Such studies would typically involve the calculation of reaction energies, activation barriers, and the geometries of transition states for reactions such as oxidation, reduction, or nucleophilic addition at the carbonyl group.
To illustrate the type of information that would be included had it been available, a hypothetical data table is presented below.
| Transformation | Computational Method | Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
| Hypothetical Data | |||||
| Carbonyl Reduction | DFT (B3LYP) | 6-311++G(d,p) | -15.2 | -12.5 | 8.7 |
| Grignard Addition | DFT (M06-2X) | def2-TZVP | -25.8 | -22.1 | 5.4 |
This table contains hypothetical data for illustrative purposes only. No actual research findings for this compound have been reported.
Computational Prediction of Reactivity Patterns
Similarly, there are no specific computational predictions of the reactivity patterns for this compound in the available scientific literature. Theoretical investigations in this area would typically focus on identifying the most likely sites for electrophilic and nucleophilic attack, predicting the stereoselectivity of reactions, and elucidating preferred reaction pathways. This is often achieved through the analysis of calculated molecular orbitals (such as the HOMO and LUMO), electrostatic potential maps, and Fukui functions.
A hypothetical data table is provided below to demonstrate how such predictive data would be presented.
| Reactivity Descriptor | Computational Method | Basis Set | Predicted Site of Attack |
| Hypothetical Data | |||
| Nucleophilic Attack | DFT (B3LYP) | 6-311++G(d,p) | Carbonyl Carbon |
| Electrophilic Attack | DFT (B3LYP) | 6-311++G(d,p) | Phenyl Ring (ortho to methoxy) |
| Radical Addition | DFT (M06-2X) | def2-TZVP | Alpha-Carbon to Carbonyl |
This table contains hypothetical data for illustrative purposes only. No actual research findings for this compound have been reported.
Reactivity Profiles and Mechanistic Studies of 1 3 Fluoro 2 Methoxy Phenyl Propan 1 One
Reactions at the Ketone Carbonyl Group
The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic.
Nucleophilic addition reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol. libretexts.org A variety of nucleophiles can be employed, leading to a diverse array of products. For instance, Grignard reagents and organolithium compounds can introduce alkyl or aryl groups, while cyanide ions can form cyanohydrins. The Claisen-Schmidt condensation, a reaction between a ketone and an aryl aldehyde, is another example of a nucleophilic addition to the carbonyl group. jackwestin.com
Table 1: Predicted Products of Nucleophilic Addition Reactions This table is generated based on general principles of nucleophilic addition to ketones and does not represent experimentally verified outcomes for 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one.
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-ol |
| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 2-(3-Fluoro-2-methoxy-phenyl)-butan-2-ol |
| Cyanide | Hydrogen cyanide (HCN) | 2-(3-Fluoro-2-methoxy-phenyl)-2-hydroxybutanenitrile |
| Enolate | Enolate of acetone | 4-Hydroxy-4-(3-fluoro-2-methoxy-phenyl)-2-methylpentan-2-one |
Subsequent transformations of the initial addition products can lead to further molecular complexity. For example, the dehydration of aldol (B89426) addition products can yield α,β-unsaturated ketones.
The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂ with a Pt, Pd, or Ni catalyst) or treatment with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically reduce the ketone to the corresponding secondary alcohol, 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-ol. libretexts.org More forceful reduction methods, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, will completely deoxygenate the carbonyl group to afford 1-(3-Fluoro-2-methoxy-phenyl)-propane.
Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids in a destructive manner. libretexts.org However, specific reagents can achieve oxidation at the alpha-position. For instance, α-hydroxylation of alkyl aryl ketones can be achieved using reagents like Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene. organic-chemistry.org
Table 2: Predicted Outcomes of Reduction and Oxidation Reactions This table is generated based on general principles of ketone reduction and oxidation and does not represent experimentally verified outcomes for this compound.
| Reaction Type | Reagent(s) | Predicted Major Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄, Methanol | 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-ol |
| Complete Reduction | Zn(Hg), HCl (Clemmensen) | 1-(3-Fluoro-2-methoxy-phenyl)-propane |
| Oxidation (Forced) | KMnO₄, H⁺, heat | Benzoic acid derivatives (via C-C cleavage) |
| α-Hydroxylation | Oxone, TFAA, Iodobenzene | 1-(3-Fluoro-2-methoxy-phenyl)-1-hydroxypropan-1-one |
Alpha-Carbon Reactivity and Enolate Chemistry
The presence of the carbonyl group significantly influences the reactivity of the adjacent alpha-carbons.
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are significantly more acidic than typical alkane hydrogens. pressbooks.pub This increased acidity is due to the electron-withdrawing inductive effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate anion. pressbooks.pub For this compound, the protons on the methylene group (-CH₂-) of the propanoyl chain are acidic, with a pKa value estimated to be around 19-21, similar to other propiophenones. libretexts.org
The formation of the enolate is a key step in many reactions involving the alpha-carbon. masterorganicchemistry.com The enolate can act as a potent nucleophile, attacking a variety of electrophiles.
The enolate of this compound can be alkylated or acylated at the alpha-position. libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds. The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions. For an unsymmetrical ketone, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. stackexchange.com
In the case of this compound, there is only one enolizable position with protons. Therefore, the formation of a single enolate is expected. The reaction of this enolate with an alkyl halide would proceed via an SN2 mechanism to yield an α-alkylated ketone. libretexts.org Similarly, reaction with an acyl halide or anhydride would result in an α-acylated product, which would exist predominantly in its enol form as a β-dicarbonyl compound.
Table 3: Predicted Products of Regioselective Alpha-Carbon Reactions This table is generated based on general principles of enolate chemistry and does not represent experimentally verified outcomes for this compound.
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 1-(3-Fluoro-2-methoxy-phenyl)-2-methylpropan-1-one |
| Acylation | 1. NaH, THF; 2. CH₃COCl | 1-(3-Fluoro-2-methoxy-phenyl)-1,3-butanedione |
Electrophilic Aromatic Substitution on the Phenyl Moiety
The substituted phenyl ring of this compound can undergo electrophilic aromatic substitution. The position of the incoming electrophile is determined by the directing effects of the existing substituents: the fluoro group, the methoxy (B1213986) group, and the propanoyl group. wikipedia.org
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org
Fluoro Group (-F): Halogens are an interesting case; they are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate electron density through resonance. csbsju.edu The activating effect of fluorine in some electrophilic aromatic substitutions has been noted. acs.org
Propanoyl Group (-COCH₂CH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. byjus.com
In this compound, the substituents are positioned at C1 (propanoyl), C2 (methoxy), and C3 (fluoro). The powerful ortho-, para-directing methoxy group at C2 will strongly direct incoming electrophiles to the C4 and C6 positions. The fluoro group at C3 is also an ortho-, para-director, which would direct to the C4 and C2 positions (C2 is already substituted). The deactivating propanoyl group at C1 would direct to the C5 position.
Given the strong activating and directing effect of the methoxy group, substitution is most likely to occur at the positions ortho and para to it. The C4 position is para to the methoxy group and ortho to the fluoro group, making it a highly probable site for substitution. The C6 position is ortho to the methoxy group. Steric hindrance from the adjacent propanoyl group at C1 might slightly disfavor substitution at C6 compared to C4. Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile adds to the C4 position.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is generated based on the analysis of substituent directing effects and does not represent experimentally verified outcomes for this compound.
| Position | Influence of -OCH₃ (at C2) | Influence of -F (at C3) | Influence of -COCH₂CH₃ (at C1) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | Para (strongly activating) | Ortho (directing) | Meta (deactivating) | Most Favored |
| C5 | Meta (deactivating) | Meta (deactivating) | Meta (directing) | Least Favored |
| C6 | Ortho (strongly activating) | Para (directing) | Ortho (deactivating) | Favored, but potential steric hindrance |
Directing Effects of Substituents (Fluoro, Methoxy, Propanoyl)
The directing effect of each substituent in electrophilic aromatic substitution (EAS) is a consequence of its ability to donate or withdraw electron density through inductive and resonance effects. These effects determine both the rate of reaction and the position of substitution on the aromatic ring. libretexts.orgvanderbilt.edu
Methoxy Group (-OCH₃): The methoxy group is a potent activating group and an ortho, para-director. libretexts.orgkhanacademy.org Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through a resonance effect (+R), significantly increasing the electron density at the ortho and para positions. khanacademy.orgpearson.com This resonance effect outweighs its electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. libretexts.org Consequently, the methoxy group strongly activates the ring towards electrophilic attack, preferentially at the positions ortho and para to it.
Propanoyl Group (-COC₂H₅): The propanoyl group is a deactivating group and a meta-director. libretexts.orgfiveable.me The carbonyl group is strongly electron-withdrawing due to both inductive and resonance effects (-I, -R). youtube.com The partial positive charge on the carbonyl carbon withdraws electron density from the ring, making it less susceptible to electrophilic attack. youtube.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic substitution.
In "this compound," the methoxy group at position C2 and the fluoro group at position C3 are ortho, para-directors, while the propanoyl group at C1 is a meta-director. The powerful activating and ortho, para-directing effect of the methoxy group is generally the dominant influence in such polysubstituted benzenes. masterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group, which are C1 (already substituted), C3 (already substituted), and C5. The position para to the methoxy group (C5) is sterically accessible and electronically enriched, making it a likely site for substitution. The position ortho to the methoxy group (C1 and C3) are already occupied. The fluoro group also directs ortho (C2, C4) and para (C6). The propanoyl group directs meta (C3, C5). The positions C4 and C6 are also potential sites for substitution. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect | Activated/Deactivated Positions |
|---|---|---|---|---|
| Propanoyl (-COC₂H₅) | C1 | -I, -R (Deactivating) | meta | Directs to C3, C5 |
| Methoxy (-OCH₃) | C2 | -I, +R (Activating) | ortho, para | Directs to C1, C3, C5 |
| Fluoro (-F) | C3 | -I, +R (Deactivating) | ortho, para | Directs to C2, C4, C6 |
Regioselectivity and Reaction Scope
The regioselectivity of reactions involving "this compound" is a direct consequence of the interplay of the directing effects of its substituents. In electrophilic aromatic substitution, the positions C4, C5, and C6 are available for substitution. The methoxy group strongly activates the C5 position (para to it). The fluoro group directs to C4 and C6 (ortho and para respectively). The propanoyl group deactivates the ring but directs incoming electrophiles to the C5 position (meta to it).
Considering the combined effects, the C5 position is the most likely site for electrophilic attack as it is activated by the powerful methoxy group and also directed by the propanoyl group. The C4 and C6 positions are also potential sites, influenced by the fluoro substituent. Steric hindrance from the adjacent propanoyl group might slightly disfavor substitution at C6. Therefore, a mixture of products is possible, with the C5-substituted product likely being the major isomer in many electrophilic aromatic substitution reactions.
The scope of reactions for "this compound" would include typical electrophilic aromatic substitutions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the deactivated nature of the ring due to the fluoro and propanoyl groups means that forcing conditions may be required for some of these transformations.
| Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 1-(3-Fluoro-2-methoxy-5-nitro-phenyl)-propan-1-one | The strong activating effect of the methoxy group directs the nitro group to the para position (C5). |
| Bromination (Br₂/FeBr₃) | 1-(5-Bromo-3-fluoro-2-methoxy-phenyl)-propan-1-one | Similar to nitration, the methoxy group directs bromination to the C5 position. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Reaction may be sluggish due to the deactivating propanoyl group. If it proceeds, substitution is expected at C5. | The existing acyl group deactivates the ring towards further acylation. |
Radical Reactions Involving Methoxy-Substituted Phenacyl Systems
The propanoyl group in "this compound" makes it a propiophenone (B1677668) derivative. Propiophenones, like other phenacyl systems, can undergo photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then participate in various radical reactions.
Studies on methoxy-substituted phenacyl radicals have shown that their chemical reactivity is primarily centered on the carbon atom of the radical. These radicals are described as modest hydrogen abstractors. For instance, they can abstract a hydrogen atom from a suitable donor like 1,4-cyclohexadiene. They also readily react with molecular oxygen to form peroxyl radicals. This reaction with oxygen is typically very fast.
The presence of the methoxy group can influence the photochemistry of the molecule. The specific photochemistry of "this compound" would depend on the interplay of the electronic effects of the substituents on the stability and reactivity of the excited states and the resulting radical intermediates. For example, Norrish Type II reactions are a common photochemical process for ketones with accessible gamma-hydrogens, which is the case for the propanoyl group. This would lead to the formation of a 1,4-biradical and subsequent cleavage or cyclization products.
Metal-Catalyzed Transformations Involving the Aryl Ring System (e.g., C-H Activation)
The field of metal-catalyzed C-H activation has provided powerful tools for the functionalization of aromatic rings. uvic.ca The substituents on the benzene ring of "this compound" can play a crucial role in directing these transformations.
The carbonyl group of the propanoyl substituent and the oxygen of the methoxy group can act as directing groups in ortho-C-H activation reactions. rsc.org Transition metals such as palladium, rhodium, and ruthenium can coordinate to these functional groups and facilitate the cleavage of a C-H bond at the ortho position.
For "this compound," the propanoyl group could direct C-H activation to the C6 position. The methoxy group could direct C-H activation to the C1 (already substituted) and C3 (substituted with fluorine) positions. The presence of the fluorine at C3 might influence the reactivity at this site.
Furthermore, the fluorine atom itself can influence C-H activation. In some transition-metal-catalyzed reactions, C-H bonds ortho to a fluorine substituent show enhanced reactivity. This could potentially lead to functionalization at the C2 (already substituted with methoxy) or C4 positions.
The reaction scope for metal-catalyzed transformations could include arylation, alkylation, and amination of the aromatic ring through C-H activation, offering alternative pathways to substituted derivatives that are not easily accessible through classical electrophilic aromatic substitution. The choice of metal catalyst, ligand, and reaction conditions would be critical in controlling the regioselectivity of these transformations.
| Directing Group | Potential C-H Activation Site(s) | Potential Metal Catalysts | Potential Transformations |
|---|---|---|---|
| Propanoyl (-COC₂H₅) | C6 | Pd, Rh, Ru | Arylation, Alkylation, Amination |
| Methoxy (-OCH₃) | C3 (C-F bond), C1 (already substituted) | Pd, Rh, Ru | Potential for C-F activation at C3 |
| Fluoro (-F) | C4 | Rh, Co | Borylation, Arylation |
Synthetic Utility and Derivatization Strategies
Role as a Synthetic Building Block and Intermediate
The strategic placement of the fluorine atom and the methoxy (B1213986) group on the aromatic ring of 1-(3-fluoro-2-methoxy-phenyl)-propan-1-one influences its reactivity and makes it a key component in the synthesis of diverse organic molecules. The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group can direct further chemical modifications of the aromatic ring. olemiss.eduossila.com
This compound is instrumental in preparing a range of functionalized aryl and alkyl intermediates. The ketone functional group of the propan-1-one side chain is a prime site for various chemical transformations. For instance, it can undergo reduction to form a secondary alcohol, or it can be a site for nucleophilic addition reactions, allowing for the extension of the carbon chain. These transformations lead to the creation of intermediates that are crucial for the synthesis of more elaborate molecules, particularly in the development of pharmaceuticals and agrochemicals. biesterfeld.nosigmaaldrich.com The presence of the fluoro and methoxy groups provides handles for further modifications, enabling the synthesis of a library of related compounds with potentially diverse biological activities.
In the realm of academic research, this compound is a recognized precursor in multi-step organic synthesis. youtube.comyoutube.comyoutube.comquizlet.com Its utility is demonstrated in the construction of complex molecular architectures where precise control over the substitution pattern of an aromatic ring is essential. Synthetic chemists employ this compound as a starting material to explore new synthetic methodologies and to build target molecules with specific stereochemistry and functionality. The journey from this relatively simple ketone to a complex final product often involves a sequence of reactions that highlight fundamental principles of organic chemistry. youtube.comyoutube.com
Transformation into Diverse Organic Scaffolds
The reactivity of this compound allows for its conversion into a variety of important organic scaffolds, which form the core structures of many biologically active compounds.
The propan-1-one moiety is a key feature that enables the participation of this compound in cyclization reactions to form heterocyclic structures. nih.govresearchgate.net A significant application is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. youtube.com This is typically achieved by reacting the ketone with a hydrazine (B178648) derivative. youtube.comorganic-chemistry.orggoogle.com The resulting pyrazole (B372694) ring can be further functionalized, and the substituents from the original ketone, namely the 3-fluoro-2-methoxyphenyl group, become an integral part of the final heterocyclic product. nih.govnih.gov
The general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a well-established method in organic chemistry. youtube.comorganic-chemistry.org In the context of this compound, the α-carbon to the carbonyl group can be functionalized to create a 1,3-dicarbonyl equivalent, which then undergoes condensation with hydrazine to yield the corresponding pyrazole.
Table 1: Examples of Pyrazole Synthesis Starting from Ketone Precursors
| Ketone Precursor | Reagents | Resulting Heterocycle |
| 1,3-Diketone | Hydrazine | Pyrazole |
| β-Ketoester | Hydrazine | Pyrazolone |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline |
This table illustrates general pathways for pyrazole synthesis.
Another important transformation of this compound is its use in the synthesis of chalcones. acgpubs.orgsemanticscholar.org Chalcones are α,β-unsaturated ketones that serve as precursors for a wide range of flavonoids and other biologically active molecules. acgpubs.orgnih.govjetir.org The synthesis of chalcones is typically accomplished through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde. jetir.orgsaudijournals.com
In this case, this compound acts as the ketone component, reacting with a suitable benzaldehyde (B42025) to form the corresponding chalcone (B49325). The resulting chalcone will feature the 3-fluoro-2-methoxyphenyl group on one side of the α,β-unsaturated ketone core. The specific reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the chalcone product. acgpubs.orgsemanticscholar.org
Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis
| Ketone | Aldehyde | Base Catalyst | Resulting Chalcone Structure |
| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(3-Fluoro-2-methoxy-phenyl)-3-phenylprop-2-en-1-one |
| This compound | Substituted Benzaldehyde | NaOH or KOH | (E)-1-(3-Fluoro-2-methoxy-phenyl)-3-(substituted-phenyl)prop-2-en-1-one |
This table provides a general representation of the Claisen-Schmidt condensation to form chalcones from the title compound.
Applications in Catalyst or Ligand Design Research
While the primary application of this compound is as a synthetic intermediate, its derivatives have potential applications in the field of catalyst and ligand design. The presence of heteroatoms (fluorine and oxygen) and the aromatic ring system allows for the coordination of metal centers. By strategically modifying the structure, for example, by introducing other functional groups that can act as coordination sites, it is possible to design novel ligands for transition metal catalysts. solvias.com These catalysts can then be employed in a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis. The electronic properties of the 3-fluoro-2-methoxyphenyl group can influence the catalytic activity and selectivity of the resulting metal complex. Research in this area focuses on creating tailored ligands that can fine-tune the performance of catalysts for specific chemical reactions. acs.org
Advanced Analytical Method Development for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity determination of organic compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for the analysis of 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one.
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the routine analysis and purity assessment of this compound. The method's development would focus on achieving optimal separation of the target compound from any potential impurities, starting materials, or degradation products.
Method Parameters: The chromatographic separation can be achieved on a C18 column, which is a common choice for non-polar to moderately polar compounds. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer at a controlled pH, would be employed. The isocratic elution with a constant mobile phase composition is often preferred for its simplicity and robustness in quality control applications. The detection wavelength would be selected based on the UV-Vis spectral data of the compound, likely near its maximum absorbance to ensure high sensitivity.
Below is a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound, presented in an interactive data table.
| Parameter | Value |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 min |
This data is illustrative and based on methods for structurally similar aromatic ketones.
Gas chromatography is a powerful technique for the analysis of volatile compounds. While this compound may have sufficient volatility for direct GC analysis, derivatization is often employed for ketones to improve chromatographic behavior and detection sensitivity.
Derivatization: A common derivatization strategy for ketones involves the formation of oximes. gcms.cz This can be achieved by reacting the ketone with an o-alkylhydroxylamine hydrochloride, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov The resulting PFBHA-oxime derivative is more volatile and can be readily analyzed by GC, often with enhanced sensitivity using an electron capture detector (ECD).
A typical GC method for the analysis of the derivatized compound is outlined in the interactive table below.
| Parameter | Value |
| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm df) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C |
This data is illustrative and based on general methods for the GC analysis of derivatized ketones.
Quantitative Spectrophotometric Analysis (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of compounds containing chromophores. The aromatic ring and the carbonyl group in this compound constitute a chromophoric system that absorbs UV radiation.
Spectral Characteristics: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands. These bands arise from π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis based on the Beer-Lambert law.
A hypothetical UV-Vis spectral data set for the compound is provided in the interactive table below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Ethanol | ~252 | ~12,000 |
| ~295 | ~2,500 | |
| Methanol | ~251 | ~12,500 |
| ~294 | ~2,600 |
This data is illustrative and based on the spectral properties of similarly substituted aromatic ketones.
Electrochemical Characterization (e.g., Redox Behavior)
Electrochemical techniques, such as cyclic voltammetry, can provide insights into the redox properties of this compound. The reduction of the carbonyl group is a common electrochemical process for aromatic ketones. cas.czijstm.com
Redox Behavior: In an aprotic solvent like dimethylformamide (DMF) with a suitable supporting electrolyte, the cyclic voltammogram of this compound would likely show a reversible one-electron reduction to form a stable radical anion (ketyl). cas.cz At more negative potentials, a second, often irreversible, reduction to a dianion may occur. The reduction potentials are influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, would be expected to shift the reduction potential to less negative values compared to an unsubstituted propiophenone (B1677668).
A representative summary of the expected electrochemical data is presented in the interactive table below.
| Technique | Parameter | Solvent/Electrolyte | Observed Potential (vs. Ag/AgCl) |
| Cyclic Voltammetry | First Reduction Potential (Epc1) | DMF / 0.1 M TBAPF₆ | ~ -1.8 V |
| First Oxidation Potential (Epa1) | DMF / 0.1 M TBAPF₆ | ~ -1.7 V | |
| Half-wave Potential (E₁/₂) | DMF / 0.1 M TBAPF₆ | ~ -1.75 V |
This data is illustrative and based on the electrochemical behavior of related aromatic ketones. cas.cz
Future Research Directions and Unexplored Scientific Avenues
Development of Novel and Efficient Synthetic Routes
While specific synthesis routes for 1-(3-Fluoro-2-methoxy-phenyl)-propan-1-one are not extensively documented, its structure as a substituted propiophenone (B1677668) suggests several plausible synthetic strategies that warrant investigation. Future research could focus on optimizing and developing novel methods for its efficient preparation.
Standard synthesis of propiophenones often involves the Friedel-Crafts acylation of a corresponding aromatic ring with propanoyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The starting material for this approach would be 2-fluoro-1-methoxybenzene. A key research avenue would be to investigate the regioselectivity of this reaction, as the directing effects of the ortho-methoxy and meta-fluoro substituents could lead to a mixture of isomers. Systematic screening of catalysts, solvents, and temperature conditions would be necessary to maximize the yield of the desired product.
Alternative routes that could be explored include:
Grignard Reagent-based Synthesis: The reaction of an organometallic reagent, such as ethylmagnesium bromide, with a substituted benzonitrile (B105546) (3-fluoro-2-methoxybenzonitrile) or a Weinreb amide (N,3-dimethoxy-N-methylbenzamide) could provide a more direct and potentially higher-yielding pathway. chemicalbook.comgoogle.com
Oxidation of Alcohols: Synthesis via the oxidation of the corresponding secondary alcohol, 1-(3-fluoro-2-methoxyphenyl)propan-1-ol, is another viable option. chemicalbook.com Research could focus on developing green oxidation methods using environmentally benign oxidants and catalysts.
Cross-Coupling Reactions: Modern nickel-catalyzed cross-coupling reactions of carboxylic esters with alkylpyridinium salts are emerging as powerful methods for ketone synthesis. acs.org Applying such a method using a derivative of 3-fluoro-2-methoxybenzoic acid could represent a novel and highly efficient synthetic strategy.
Interactive Table: Potential Synthetic Routes
| Method | Starting Materials | Key Research Question |
| Friedel-Crafts Acylation | 2-Fluoro-1-methoxybenzene, Propanoyl chloride | Optimization of regioselectivity and yield. |
| Grignard Reaction | 3-Fluoro-2-methoxybenzonitrile, Ethylmagnesium bromide | Tolerance of functional groups and reaction efficiency. |
| Alcohol Oxidation | 1-(3-Fluoro-2-methoxyphenyl)propan-1-ol | Development of green and selective oxidation catalysts. |
| Nickel-Catalyzed Coupling | Methyl 3-fluoro-2-methoxybenzoate, Ethylpyridinium salt | Catalyst development and substrate scope. |
Investigation of Undiscovered Reactivity Pathways and Transformations
The reactivity of this compound is expected to be influenced by its three primary functional components: the ketone carbonyl group, the alpha-protons on the ethyl chain, and the substituted aromatic ring.
Reactions at the Carbonyl Group: Standard carbonyl chemistry, including reductions, reductive aminations, and additions of organometallic reagents, could be explored to generate a library of new derivatives. manavchem.com
Alpha-Functionalization: The protons alpha to the carbonyl group are acidic and can be removed to form an enolate. This enolate can participate in a variety of reactions, such as alkylations, aldol (B89426) condensations, and α-heterofunctionalization (e.g., α-benzoxylation), providing access to more complex molecular architectures. researchgate.net
Aromatic Ring Reactivity: The methoxy (B1213986) group is a strong ortho-para director, while the fluorine atom is a deactivating ortho-para director. libretexts.orglibretexts.org This creates a complex scenario for electrophilic aromatic substitution, and investigating reactions like nitration, halogenation, or further Friedel-Crafts reactions could reveal interesting regiochemical outcomes. Furthermore, the ortho-methoxy group in aryl ketones can sometimes be displaced via a chelation-induced nucleophilic aromatic substitution (SNAr) reaction with Grignard reagents, a pathway that merits investigation for this specific substrate. thieme-connect.comresearchgate.net
Homologation Reactions: Recent advances have shown that transition metals can catalyze the cleavage of the Ar-C(O) bond in aryl ketones, allowing for multi-carbon homologation to produce long-chain ketones and aldehydes. nih.gov Exploring the potential of this compound in such transformations could open up new synthetic possibilities.
Exploration of Applications in Advanced Materials or Catalyst Research
The presence of fluorine in organic molecules can impart unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. These features are highly desirable in materials science.
Polymer Science: Fluorinated poly(aryl ether ketone)s (PAEKs) are high-performance thermoplastics known for their excellent thermal stability and low dielectric constants. researchgate.netbit.edu.cn this compound could serve as a novel building block or monomer for the synthesis of new fluorinated polymers. Research could focus on polymerization reactions utilizing the ketone or derivatives thereof to create materials with tailored properties for applications in electronics and aerospace. The fluorine atom can enhance resistance to oxidation and lower both HOMO and LUMO energy levels, which is beneficial for organic electronic materials. rsc.org
Catalysis: The propiophenone scaffold can be modified to create chiral ligands for asymmetric catalysis. For example, conversion of the ketone to a chiral alcohol or amine, followed by further functionalization, could yield novel ligands for transition metal catalysts. The electronic properties conferred by the fluoro and methoxy groups could be used to fine-tune the catalytic activity and selectivity.
Deeper Computational and Mechanistic Insights into Compound Behavior
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of molecules before engaging in extensive lab work. researchgate.net For this compound, computational studies could provide invaluable insights.
Structural and Electronic Properties: DFT calculations can be used to determine the preferred conformation, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moment. nih.gov This information is crucial for predicting reactivity and intermolecular interactions.
Reaction Mechanisms: Theoretical modeling can elucidate the mechanisms of potential reactions, such as Friedel-Crafts acylation or SNAr displacement of the methoxy group. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathways and regiochemical outcomes. researchgate.net
Spectroscopic Analysis: Computational methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which would be instrumental in characterizing the compound and any new derivatives synthesized from it. uba.ar
QSAR Modeling: If a series of analogues is synthesized and tested for a particular application, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors (calculated computationally) with observed activity, guiding the design of more potent compounds. nih.gov
Interactive Table: Proposed Computational Studies
| Study Type | Method | Target Properties | Potential Impact |
| Conformational Analysis | DFT | Rotational barriers, stable conformers | Understanding steric effects on reactivity. |
| Electronic Structure | DFT, TD-DFT | HOMO/LUMO energies, electrostatic potential | Predicting reactivity and suitability for electronic materials. |
| Mechanistic Investigation | DFT | Transition state energies | Elucidating reaction pathways and regioselectivity. |
| Spectroscopic Prediction | GIAO method | NMR (¹H, ¹³C, ¹⁹F) chemical shifts | Aiding in structural confirmation of synthetic products. |
Design and Synthesis of Analogous Compounds with Modified Substituent Patterns
Systematic modification of the substituent pattern on the phenyl ring is a classic strategy in medicinal chemistry and materials science to fine-tune a molecule's properties. researchgate.netnih.govmdpi.com This structure-activity relationship (SAR) approach is a highly promising avenue for future research.
Positional Isomers: Synthesizing isomers where the positions of the fluoro and methoxy groups are varied (e.g., 1-(2-fluoro-3-methoxyphenyl)propan-1-one, 1-(4-fluoro-2-methoxyphenyl)propan-1-one) would provide critical data on how substituent placement affects the compound's physical and chemical properties.
Varying Halogen Substituents: Replacing the fluorine atom with other halogens (Cl, Br) would allow for a systematic study of the electronic and steric effects of the halogen on reactivity and potential applications.
Modification of the Alkoxy Group: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) could be used to probe steric effects near the reaction center or to modify the solubility and physical properties of derived materials.
Additional Substituents: Introducing further substituents onto the aromatic ring could lead to compounds with significantly different electronic properties or provide additional handles for functionalization, for example, in the creation of polymers or drug candidates.
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from an uncharacterized molecule into a valuable tool for organic synthesis, a building block for advanced materials, or a lead structure for new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
